molecular formula C18H26N2O4 B2995166 5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid CAS No. 940455-60-7

5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid

Katalognummer: B2995166
CAS-Nummer: 940455-60-7
Molekulargewicht: 334.416
InChI-Schlüssel: FBSHPRZKTQFMCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid (IUPAC name) is a glutaric acid derivative featuring a dipropylaminocarbonyl-substituted anilino group at the 5-position. It is pharmacologically known as proglumide, a cholecystokinin (CCK) and gastrin receptor antagonist used clinically to treat gastrointestinal ulcers by inhibiting gastric acid secretion and motility . The compound’s molecular formula is C₁₈H₂₅N₃O₄, with a molecular weight of 334.42 g/mol (free acid form) and a CAS number of 6620-60-6 . Its structure consists of a pentanoic acid backbone modified by an amide linkage to a 4-(dipropylcarbamoyl)aniline moiety, enabling competitive binding to CCK receptors .

Eigenschaften

IUPAC Name

5-[4-(dipropylcarbamoyl)anilino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)14-8-10-15(11-9-14)19-16(21)6-5-7-17(22)23/h8-11H,3-7,12-13H2,1-2H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSHPRZKTQFMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid involves multiple steps, typically starting with the preparation of the aniline derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The process may involve steps like nitration, reduction, and acylation to achieve the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing differences in substituents, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) CAS Number Key Biological Activity/Use References
5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid (Proglumide) −N(C₃H₇)₂ at 4-position of anilino group C₁₈H₂₅N₃O₄ 334.42 6620-60-6 CCK/gastrin receptor antagonist; anti-ulcer
5-{[4-(1-Azepanylcarbonyl)phenyl]amino}-5-oxopentanoic acid −N-(azepane-1-carbonyl) at 4-position C₁₈H₂₄N₂O₄ 332.40 940511-63-7 Not explicitly reported; likely intermediate/research chemical
5-oxo-5-{4-[(propylamino)carbonyl]anilino}pentanoic acid −NH(C₃H₇) at 4-position of anilino group C₁₆H₂₁N₃O₄ 319.36 BBB/797 (vendor-specific) Research chemical; activity uncharacterized
3-Methyl-5-(4-methylanilino)-5-oxopentanoic acid −CH₃ at 3-position of pentanoic acid; −CH₃ at 4-position of anilino C₁₃H₁₅NO₄ 249.27 737807-38-4 Unknown; structural analog with enhanced lipophilicity
4-(Benzoylamino)-5-(dipropylamino)-5-oxopentanoic acid Benzoyl group at 4-position C₁₈H₂₆N₂O₄ 334.42 PH000100 (vendor-specific) Synonym for proglumide; identical activity

Structural Modifications and Implications

Amino Group Variations
  • Proglumide (dipropylamino group): The dipropyl substitution optimizes receptor binding via hydrophobic interactions with CCK receptors, balancing potency and metabolic stability .
  • Propylamino Derivative (): The shorter propyl chain may reduce hydrophobicity, diminishing receptor affinity compared to proglumide .
Aromatic Ring Substitutions
  • 3-Methyl-5-(4-methylanilino)-5-oxopentanoic acid (): Methyl groups on both the pentanoic acid chain and anilino ring enhance lipophilicity, which could improve membrane permeability but may reduce solubility .
Backbone Modifications
  • Proglumide vs. Benzoyl Variant (): The benzoylated analog in is structurally identical to proglumide, confirming synonymity and highlighting consistent antagonist activity .

Physicochemical Properties

  • Solubility: Proglumide’s free carboxylic acid group confers moderate aqueous solubility, while lipophilic substituents (e.g., dipropylamino) enhance membrane permeability. Methylated analogs () may exhibit lower solubility due to increased hydrophobicity .
  • Synthetic Routes : Many analogs are synthesized via amide coupling (e.g., glutaric anhydride with substituted anilines) or protection/deprotection strategies (tert-butyl, Cbz groups), as seen in and .

Biologische Aktivität

5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid, also known by its CAS number 940455-60-7, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects in various biological models.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : 5-{4-[(dipropylamino)carbonyl]anilino}-5-oxopentanoic acid
  • Molecular Formula : C18H26N2O4
  • Molecular Weight : 334.42 g/mol

The biological activity of 5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

Biological Activity Overview

Recent research has focused on the compound's anticancer properties, highlighting its potential to inhibit tumor growth and induce apoptosis in cancer cells. Below are key findings from recent studies:

Anticancer Activity

  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
    • Fibrosarcoma (HT-1080)
    • Breast Cancer (MCF-7 and MDA-MB-231)
    • Lung Carcinoma (A-549)
    The IC50 values for these cell lines indicate a potent inhibitory effect, with values ranging around 19.56 µM for HT-1080 cells .
  • Mechanism of Apoptosis : The compound induces apoptosis through the activation of caspase pathways. Specifically, it was found to increase caspase-3/7 activity and cause cell cycle arrest at the G2/M phase in treated cells .

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. Studies indicate that it may inhibit carbonic anhydrase (CA) isoforms, which are relevant in tumor biology. Inhibition assays have shown significant activity against CA IX and CA II, suggesting a possible mechanism for its anticancer effects .

Data Table: Summary of Biological Activity

Activity Type Cell Line IC50 (µM) Mechanism
CytotoxicityHT-108019.56Apoptosis via caspase activation
CytotoxicityMCF-7VariesApoptosis
CytotoxicityA-549VariesApoptosis
Enzyme InhibitionCA IXSignificantInhibition
Enzyme InhibitionCA IISignificantInhibition

Case Studies

In a notable study investigating novel anticancer agents, 5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid was synthesized alongside other derivatives to evaluate their biological activities. The findings revealed that this compound not only inhibited cancer cell growth but also modulated key signaling pathways involved in cancer progression .

Q & A

Q. What are the recommended synthetic routes for 5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves coupling a dipropylamine-modified aniline derivative with a pentanoic acid backbone. Key steps include:

  • Step 1: Activation of the carboxylic acid group (e.g., via HOBt/EDCI coupling) to form an active ester intermediate.
  • Step 2: Reaction with 4-[(dipropylamino)carbonyl]aniline under inert conditions (N₂ atmosphere) to minimize hydrolysis.
  • Optimization: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (40–60°C) to improve yields. Purity can be enhanced using recrystallization in ethanol/water mixtures .

Q. How should researchers characterize the compound’s purity and structural integrity using spectroscopic methods?

Methodological Answer:

  • NMR: Use ¹H and ¹³C NMR to confirm the presence of the dipropylamino group (δ ~1.0–1.5 ppm for CH₂, δ ~3.2–3.5 ppm for N–CH₂) and the carbonyl-anilino linkage (δ ~7.5–8.5 ppm for aromatic protons).
  • Mass Spectrometry: High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ~363.2 Da).
  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% recommended for biological assays). Calibrate against certified reference standards .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition: Screen against carbonic anhydrase or proteases due to the compound’s carbonyl-anilino motif. Use fluorometric assays with Z-Gly-Leu-Arg-AMC as a substrate.
  • Cellular Uptake: Radiolabel the compound (e.g., ¹⁴C at the pentanoic acid chain) and measure accumulation in cell lysates via scintillation counting.
  • Cytotoxicity: Perform MTT assays on HEK-293 or HepG2 cells at concentrations ≤100 µM to establish IC₅₀ values .

Advanced Research Questions

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Variable Selection: Systematically modify substituents (e.g., alkyl chain length, aromatic ring substitution) while keeping the pentanoic acid core constant.
  • Control Groups: Include analogs like 5-oxo-5-phenylpentanoic acid (CAS 3183-15-1) to isolate the role of the dipropylamino group.
  • Statistical Design: Use a factorial design (e.g., 2³ factorial matrix) to assess interactions between substituent size, polarity, and steric effects. Validate results with molecular docking studies (e.g., AutoDock Vina) .

Q. How can contradictory solubility data in aqueous buffers be resolved methodologically?

Methodological Answer:

  • Buffer Optimization: Test solubility in PBS (pH 7.4), Tris-HCl (pH 8.0), and acetate (pH 5.0) to identify pH-dependent trends.
  • Co-solvents: Titrate DMSO (≤5% v/v) or cyclodextrin derivatives to enhance solubility without disrupting assay integrity.
  • Dynamic Light Scattering (DLS): Measure particle size distribution to detect aggregation, which may falsely indicate low solubility. Compare with nephelometry for validation .

Q. What methodologies assess environmental fate and biodegradation pathways of this compound?

Methodological Answer:

  • OECD 301F Test: Measure ready biodegradability in activated sludge over 28 days, monitoring CO₂ evolution via titrimetry.
  • LC-MS/MS Metabolite Profiling: Identify degradation products (e.g., hydrolyzed anilino or propylamine fragments) in simulated wastewater.
  • QSAR Modeling: Use EPI Suite to predict log Kow (hydrophobicity) and BioHCwin (biodegradation half-life) for risk assessment .

Q. How can pharmacokinetic challenges in bioavailability studies be addressed?

Methodological Answer:

  • Caco-2 Permeability Assay: Evaluate intestinal absorption using monolayers, applying the compound at 10 µM with a propranolol control.
  • Plasma Protein Binding: Use equilibrium dialysis (37°C, 4 hours) to measure unbound fraction. Correct for pH shifts with isotonic buffers.
  • Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Adjust dosing regimens based on t₁/₂ values .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported enzyme inhibition efficacy across studies?

Methodological Answer:

  • Assay Standardization: Replicate experiments using identical buffer conditions (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5) and substrate concentrations.
  • Enzyme Source: Compare commercial vs. recombinant enzyme preparations to rule out isoform-specific effects.
  • Data Normalization: Express activity as % inhibition relative to a positive control (e.g., acetazolamide for carbonic anhydrase). Use ANOVA with post-hoc Tukey tests to identify outliers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.